molecular formula C8H13NO2 B2772767 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine CAS No. 2490430-09-4

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine

Cat. No.: B2772767
CAS No.: 2490430-09-4
M. Wt: 155.197
InChI Key: ZJMDSVUVXCIAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylspiro[2-oxabicyclo[211]hexane-3,3’-oxetane]-4-amine is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine typically involves cycloaddition reactions. One common method is the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, such as formaldehyde, activated ketones, and aldehydes . This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of photochemistry and other advanced techniques is being explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine stands out due to its combination of oxabicyclo and oxetane rings, which confer unique chemical and physical properties.

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-7(9,3-6)8(11-6)4-10-5-8/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMDSVUVXCIAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.